2-Methyl-4-(oxiran-2-yl)pyridine

Description

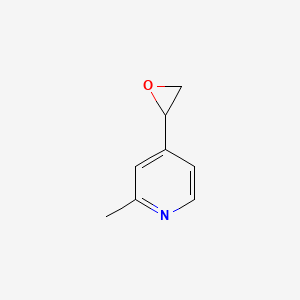

2-Methyl-4-(oxiran-2-yl)pyridine is a pyridine derivative featuring a methyl group at the 2-position and an epoxide (oxirane) ring at the 4-position. This compound combines the aromatic pyridine core with a strained epoxide moiety, making it highly reactive in ring-opening reactions. Such structural features are valuable in medicinal chemistry and materials science, particularly as intermediates in synthesizing bioactive molecules or polymers.

Properties

Molecular Formula |

C8H9NO |

|---|---|

Molecular Weight |

135.16 g/mol |

IUPAC Name |

2-methyl-4-(oxiran-2-yl)pyridine |

InChI |

InChI=1S/C8H9NO/c1-6-4-7(2-3-9-6)8-5-10-8/h2-4,8H,5H2,1H3 |

InChI Key |

PLWUTYDYTIEGKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(oxiran-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with an epoxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of a packed column with a suitable catalyst, such as Raney nickel, can facilitate the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

Reduction: The compound can be reduced to yield corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Diols: Formed through oxidation of the epoxide ring.

Alcohols: Resulting from reduction reactions.

Substituted Pyridines: Produced via nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 2-Methyl-4-(oxiran-2-yl)pyridine is used as a building block in organic synthesis

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a valuable compound for drug discovery.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxiran-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in specific biological effects. The compound’s ability to form stable adducts with nucleophiles is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyridine Derivatives

Core Structural Differences

The reactivity and applications of pyridine derivatives are heavily influenced by substituents. Below is a comparison of 2-methyl-4-(oxiran-2-yl)pyridine with structurally related compounds:

Key Observations :

- Epoxide vs. Thioether/Amine () : The epoxide in the target compound offers electrophilic sites for nucleophilic attack, enabling crosslinking or conjugation, whereas thioethers and amines in analogs like compound 33 () enhance hydrogen bonding and enzyme inhibition .

- Styryl vs. Oxirane () : SIB-1893’s styryl group facilitates π-π stacking with receptor sites, critical for mGluR5 antagonism. In contrast, the oxirane group’s strain-driven reactivity is more suited for covalent modification of biomolecules .

Comparison with Other Derivatives:

Pharmacological and Chemical Properties

Reactivity:

- The epoxide in this compound is more reactive than halogen or alkyl substituents in analogs like 2-chloro-4-iodonicotinaldehyde oxime (). This reactivity is exploitable in prodrug design or polymer chemistry .

Bioactivity:

- mGluR5 Antagonists () : SIB-1893’s IC50 of 0.29 µM highlights the importance of substituent bulk and electronics. The target compound’s epoxide may similarly modulate receptor binding but via covalent interactions .

- Antimicrobial Activity () : Derivatives with halogens (e.g., Cl, Br) or nitriles show moderate antimicrobial effects. The epoxide’s electrophilicity could enhance toxicity or target specificity .

Analytical Data Comparison

Biological Activity

2-Methyl-4-(oxiran-2-yl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C8H9NO

Molecular Weight : 151.16 g/mol

IUPAC Name : this compound

Canonical SMILES : CC1=C(C=C(N=C1)C2COC2)C=CC=N1

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays indicated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their proliferation .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. A study found that treatment with this compound led to a significant reduction in cell viability in human cancer cell lines, including breast and colon cancer cells .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases. The mechanism appears to involve the modulation of reactive oxygen species (ROS) and inflammatory pathways .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- DNA Intercalation : The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer effects.

- Oxidative Stress Modulation : By reducing ROS levels, it helps maintain cellular homeostasis under stress conditions.

Study on Antimicrobial Activity

A study conducted by Marek et al. evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Research

In a recent investigation published in the Journal of Medicinal Chemistry, researchers reported that this compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. The study highlighted the compound's ability to activate caspases 3 and 9, confirming its role as a pro-apoptotic agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | Strong | Moderate |

| Pyridine N-Oxide | Weak | Moderate | Weak |

| Quinoline | Strong | Strong | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.